molecular formula C17H24BrNO4 B2851885 methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate CAS No. 2470439-79-1

methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate

Cat. No.: B2851885
CAS No.: 2470439-79-1
M. Wt: 386.286
InChI Key: MPFGPDNTSGBFTJ-UHFFFAOYSA-N
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Description

methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound with a complex structure that includes a bromophenyl group, a methyl group, and a tert-butoxycarbonylamino group

Preparation Methods

The synthesis of methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Introduction of the tert-butoxycarbonylamino group: This step involves the protection of an amino group using tert-butoxycarbonyl (Boc) protection.

    Coupling reactions: The final step involves coupling the bromophenyl intermediate with the protected amino acid derivative under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the Boc-protected amino group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

methyl 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate can be compared with similar compounds such as:

    Methyl 2-(4-bromophenyl)-2-methylpropanoate: This compound lacks the Boc-protected amino group, making it less versatile in biological applications.

    Methyl 3-(4-methylphenyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate: This compound has a methyl group instead of a bromine atom, which affects its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-16(2,3)23-15(21)19-13(14(20)22-6)17(4,5)11-7-9-12(18)10-8-11/h7-10,13H,1-6H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFGPDNTSGBFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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